4-氯马拉维罗克
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro Maraviroc is a variant of Maraviroc, an antiretroviral medication used to treat HIV infection . It is a chemokine receptor antagonist that interferes with the interaction between HIV and CCR5 . The molecular formula of 4-Chloro Maraviroc is C29H41ClFN5O, with a molecular weight of 530.12 .
Chemical Reactions Analysis
Maraviroc is known to undergo various chemical reactions under stress conditions such as light, humidity, temperature, and different pH levels . It is especially susceptible to UVA, H2O2, and electrochemical degradation, while being resistant to neutral and acidic hydrolysis . Similar reactions could be expected for 4-Chloro Maraviroc, but specific studies are not available.Physical And Chemical Properties Analysis
Maraviroc is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 . Given the structural similarity, 4-Chloro Maraviroc is expected to have similar properties, with a slightly higher molecular weight due to the addition of a chlorine atom .科学研究应用
HIV 治疗中的抗逆转录病毒疗法
4-氯马拉维罗克: 主要用作抗逆转录病毒药物,用于治疗 HIV。 它作为 CCR5 受体拮抗剂发挥作用,阻断 CD4 细胞上的 CCR5 共受体,从而阻止病毒进入和感染细胞 . 这在 HIV 管理中至关重要,尤其是在其他抗逆转录病毒药物治疗失败的患者中。
癌症治疗
研究表明,4-氯马拉维罗克可以抑制小鼠慢性肝病模型中的巨噬细胞和肝祖细胞反应 . 这表明它在预防肝细胞癌 (HCC) 中的潜在用途,肝细胞癌是常见的肝癌类型。 通过减少肝纤维化和损伤,它可以降低总体肿瘤负荷。
心血管疾病管理
4-氯马拉维罗克: 已经研究了它对内皮功能的影响,特别是在心血管疾病患者中。 它可以改善接受阿巴卡韦治疗的 HIV 感染患者的流量介导的血管扩张 (FMD),这很重要,因为心血管疾病是 HIV 感染者死亡的主要原因 .
抗炎应用
由于其作用机制,4-氯马拉维罗克也具有潜在的抗炎应用。 它可以减少动脉粥样硬化斑块中的免疫激活和单核细胞浸润,这是慢性炎症性疾病发展过程中的关键过程 .
作用机制
Target of Action
4-Chloro Maraviroc, like Maraviroc, is a selective antagonist of the CCR5 co-receptor . The CCR5 receptor is found on the surface of certain human cells, including CD4 cells (T-cells), and plays a crucial role in the entry process of the HIV-1 virus into the host cell .
Mode of Action
4-Chloro Maraviroc works as an entry inhibitor , blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, it prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro Maraviroc is the HIV entry process . By blocking the interaction between HIV and CCR5, it prevents the membrane fusion events necessary for viral entry . Additionally, Maraviroc can activate the NF‐kB pathway and induce viral transcription in HIV-infected cells .
Pharmacokinetics
Maraviroc is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) . Renal clearance accounts for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours . It’s important to note that the pharmacokinetics of 4-Chloro Maraviroc may vary.
Result of Action
The primary result of 4-Chloro Maraviroc’s action is the prevention of HIV-1 entry into host cells . This leads to a reduction in viral load and can delay the progression of HIV-1 infection .
Action Environment
The action of 4-Chloro Maraviroc can be influenced by various environmental factors. For instance, its metabolism by CYP3A4 suggests that agents modulating the activity of this enzyme could alter Maraviroc exposure . Therefore, dose adjustments may be necessary when coadministered with such agents .
安全和危害
未来方向
Maraviroc has shown promise in the treatment of HIV, and its unique mechanism of action opens up new possibilities for antiretroviral therapy . Future research could explore the potential of 4-Chloro Maraviroc and other similar compounds in the treatment of HIV and other diseases where the CCR5 receptor plays a key role .
属性
IUPAC Name |
4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLZEJRCFABHBR-XIXIKTKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。